molecular formula C14H14O B089814 Dibenzyl ether CAS No. 103-50-4

Dibenzyl ether

Cat. No.: B089814
CAS No.: 103-50-4
M. Wt: 198.26 g/mol
InChI Key: MHDVGSVTJDSBDK-UHFFFAOYSA-N
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Description

Dibenzyl ether (DBE, C₁₄H₁₄O) is an aromatic ether consisting of two benzyl groups linked by an oxygen atom. It is a colorless to pale yellow liquid with a faint, sweet odor, insoluble in water but miscible with organic solvents like ethanol and chloroform . Synthesized via the Williamson ether synthesis, DBE serves as a protecting group for alcohols in organic synthesis, a solvent in polymer production, and a GFP-friendly tissue-clearing agent in microscopy . Its low toxicity and stability under mild conditions make it valuable in pharmaceuticals and materials science, though it is flammable and requires careful handling .

Mechanism of Action

Biological Activity

Dibenzyl ether (DBE), also known as benzyl oxide, is an aromatic ether with the chemical formula C14H14OC_{14}H_{14}O. It has garnered interest in various fields, including organic chemistry, pharmacology, and agricultural sciences, due to its diverse biological activities. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is synthesized through the reaction of benzyl alcohol or through the dehydration of benzyl alcohol in the presence of acid catalysts. Its structure consists of two benzyl groups connected by an oxygen atom, which contributes to its unique chemical properties and reactivity.

1. Antifungal and Insecticidal Properties

Research has indicated that this compound derivatives exhibit significant antifungal and insecticidal activities. A study focusing on novel benzamide derivatives containing a diphenyl ether moiety demonstrated that certain compounds showed promising antifungal activity against several plant pathogens, with effective concentrations (EC50) significantly lower than traditional fungicides like carbendazim .

Table 1: Antifungal Activity of this compound Derivatives

CompoundPathogenEC50 (mg/L)
17Sclerotinia ampelimum0.95
9R. solani3.19
16Fusarium graminearum1.70

The study concluded that this compound derivatives could serve as potential lead compounds for further structural optimization in the development of effective fungicides .

2. Metabolic Role and Biomarker Potential

This compound has been detected in various food sources, including dills, suggesting its potential as a biomarker for dietary intake. Although it has not been quantified extensively in biological samples, its presence indicates possible metabolic pathways involving this compound that merit further exploration .

3. Catalytic Activity

This compound also displays catalytic properties when subjected to specific conditions. For instance, it decomposes over alumina at elevated temperatures (340°C), yielding products such as benzaldehyde and toluene in a 1:1 ratio. This reaction illustrates its potential utility in organic synthesis and catalysis .

Table 2: Decomposition Products of this compound

Reaction ConditionsMain ProductsRatio
Temperature: 340°CBenzaldehyde1
Toluene1

Case Study 1: Antifungal Efficacy

A recent investigation into this compound derivatives revealed that compound M8 exhibited over 93% antifungal activity against multiple pathogens at a concentration of just 10μg/mL10\mu g/mL, outperforming established fungicides like boscalid . This study highlights the potential for developing new antifungal agents based on this compound's structure.

Case Study 2: Photosynthesis of Hydrogen Peroxide

Another innovative study explored a photocatalyst-free method for synthesizing hydrogen peroxide from this compound and oxygen under light irradiation. The process achieved an impressive apparent quantum yield (AQY) of 52.41%52.41\%, showcasing this compound's versatility beyond traditional applications .

Scientific Research Applications

Key Properties:

  • Boiling Point : 298-301°C
  • Melting Point : -30°C
  • Solubility : Insoluble in water; soluble in organic solvents such as ethanol and chloroform .

Applications in Scientific Research

This compound's unique properties make it a valuable compound in various scientific applications:

1. Organic Synthesis
this compound is primarily utilized as a protecting group for alcohols during organic synthesis. This application is crucial when chemists need to prevent alcohol functional groups from participating in unwanted reactions during multi-step synthesis processes. After completing the necessary reactions, this compound can be selectively removed to reveal the original alcohol .

2. Tissue Clearing and Imaging
Recent studies have demonstrated the effectiveness of this compound as a tissue clearing agent for biological samples. It has been employed as a medium for clearing mouse brain tissues, facilitating three-dimensional imaging techniques that enhance visualization in microscopy .

3. Polymer Production
In polymer chemistry, this compound serves as a chain transfer agent during polymerization processes. This role is significant for controlling polymer length and molecular weight, thus tailoring specific properties required for industrial applications .

Industrial Applications

This compound is also extensively used across various industries:

1. Plasticizers
It acts as a plasticizer for nitrocellulose and synthetic rubber, improving flexibility and durability in materials used for coatings and adhesives .

2. Solvent in Perfumery and Flavoring
In the flavor and fragrance industry, this compound is utilized as a solvent and precursor for synthesizing aroma compounds, contributing to the formulation of flavors in food products like chewing gum .

3. Research and Development
this compound finds applications in research laboratories for various chemical experiments. Its low toxicity profile makes it suitable for use in sensitive experimental setups .

Case Study 1: Tissue Clearing Protocol

A study conducted on using this compound for tissue clearing involved developing detailed protocols that improved imaging techniques for biological samples. The results indicated enhanced clarity and detail in three-dimensional imaging of solvent-cleared organs, showcasing its potential in biomedical research .

Case Study 2: Polymerization Reactions

Research on this compound's role as a chain transfer agent highlighted its effectiveness in controlling polymer characteristics during synthesis. By adjusting the concentration of this compound, researchers could manipulate the molecular weight of polymers, leading to tailored properties suitable for specific applications .

Safety Profile

Despite its wide applications, safety considerations are paramount when handling this compound. It is generally regarded as low toxicity but can cause irritation to the eyes, skin, and respiratory system upon exposure. Moreover, it is highly reactive with strong oxidizing agents, necessitating careful handling practices in laboratory settings .

Q & A

Basic Research Questions

Q. How can dibenzyl ether be isolated as a reaction byproduct, and what analytical methods confirm its presence?

this compound is often isolated via flash chromatography using gradients of CH₂Cl₂-hexane (10–20% CH₂Cl₂) after reactions like Diels-Alder syntheses. Its presence can be confirmed by NMR spectroscopy , where distinct signals (e.g., aromatic protons) differentiate it from primary products. Fractions containing this compound may require repeated chromatography for purity .

Q. What role does this compound play as a solvent in nanoparticle synthesis?

this compound serves as a high-boiling-point solvent (240–270°C) in the synthesis of cobalt-based nanoparticles. Key parameters include surfactant choice (PVP or oleic acid), reductant ratios (2–8 mol), and ramp rates (1–10°C·min⁻¹). Its stability under reflux enables controlled crystal growth, validated by X-ray diffraction .

Q. How does this compound compare to other benzyl-type protecting groups in organic synthesis?

Unlike acid-labile p-methoxybenzyl ethers, dibenzyl ethers are stable under acidic conditions but require harsher methods (e.g., hydrogenolysis) for cleavage. They are introduced via benzyl chloride under alkaline conditions, offering robust hydroxyl protection in multistep syntheses .

Q. What are common byproducts of this compound formation in alcohol oxidation reactions?

Photocatalytic oxidation of benzyl alcohol produces this compound and benzyl chloride via halide elimination and etherification . GC-MS analysis (retention times: 5.72–10.43 min) quantifies these byproducts, with this compound typically dominating (12.6:1 ratio to benzyl chloride) .

Q. How is this compound utilized in phase-transfer catalysis (PTC)?

Magnetic Janus particles (e.g., Fe₃O4 & P(GMA-AA-DVB)) catalyze this compound synthesis from benzyl alcohol and benzyl bromide. Optimized conditions (2.5 h, 99% yield) involve catalyst recycling (97% efficiency after 8 cycles), validated by HPLC and FTIR .

Advanced Research Questions

Q. How can factorial design optimize this compound-mediated nanoparticle synthesis?

A factorial experimental design systematically tests variables: cobalt acetate concentration (0.05–0.15 mol·L⁻¹), surfactant type (PVP vs. oleic acid), and reductant ratios. Response surfaces identify optimal conditions for particle size and crystallinity, validated by TEM and XRD .

Q. What mechanistic insights explain this compound’s role in amine alkylation?

In TiOH-catalyzed N-alkylation, this compound acts as an intermediate formed via benzyl alcohol coupling. Time-course studies (GC-MS) show its gradual conversion to secondary amines, suggesting a two-step mechanism: (1) etherification and (2) amine formation .

Q. How do Brønsted vs. Lewis acid sites influence this compound formation in catalysis?

On MoO₃/Al₂O₃ catalysts, Brønsted acid sites drive benzylation of anisole, while Lewis acid sites promote this compound formation via benzyl alcohol dehydration. Calcination temperature (up to 1073 K) enhances Brønsted acidity, confirmed by pyridine-IR .

Q. What kinetic models describe this compound hydrodeoxygenation (HDO)?

HDO under thermal (340°C) vs. catalytic (300°C) conditions follows pseudo-first-order kinetics. GC-MS profiles show faster toluene production catalytically, with activation energies calculated via Arrhenius plots. Competing pathways (direct C-O cleavage vs. hydrogenation) are modeled .

Q. How does 2H-MoS₂ catalyze this compound in Radical-Friedel–Crafts reactions?

MoS₂ cleaves this compound into benzyl radicals, initiating arene benzylation. Hammett studies (σ⁺ = −0.28) confirm a radical mechanism , with 94–95% yields in 30 min at 140°C. Catalyst recyclability (4 cycles) is demonstrated via XPS and XRD .

Q. How can equilibrium control improve selectivity in this compound halogenation?

In ionic liquid systems, this compound and benzyl chloride exist in equilibrium. Water removal (e.g., molecular sieves) shifts equilibrium toward benzyl chloride, increasing yields from 65% to >90%. ¹H NMR monitors real-time conversion .

Q. What synthetic strategies employ this compound in complex phosphorylation?

Dibenzyl ethers protect hydroxyl groups during phosphorylation. For example, benzyl ether deprotection (via HCOOH/Pd) precedes coupling with phosphoramidites, followed by oxidation to phosphates. Purity is confirmed by ³¹P NMR and HPLC-MS .

Q. Methodological Guidelines

  • Byproduct Analysis : Use GC-MS with internal standards for quantification .
  • Catalyst Characterization : Combine XRD, TEM, and surface acidity probes (e.g., NH₃-TPD) .
  • Kinetic Modeling : Employ time-course sampling and Arrhenius regression .
  • Mechanistic Probes : Radical traps (e.g., TEMPO) and isotopic labeling (D₂O, ¹³C) clarify pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Dibenzyl ether is compared to benzyl phenyl ether (C₁₃H₁₂O) and diphenyl ether (C₁₂H₁₀O) in terms of hydrogen bonding and conformational flexibility. Unlike diphenyl ether, which has rigid aryl-aryl linkages, DBE’s -CH₂-O-CH₂- bridge allows π-stacking between benzyl groups, influencing its reactivity and solubility . Hydrogen bonding studies using ¹⁷O NQR spectroscopy reveal that DBE exhibits weaker hydrogen-bonding interactions compared to hydrogen-bonded analogs like benzyl benzoate, affecting its vapor pressure and solubility .

Table 1: Physical Properties of Aromatic Ethers

Compound Boiling Point (°C) Melting Point (°C) Solubility in Water
This compound 298–301 -30 Insoluble
Benzyl Phenyl Ether 305 5–7 Insoluble
Diphenyl Ether 258 28 Slightly Soluble

Data from

Thermodynamic and Energetic Properties

For dehydrogenation, DBE’s enthalpy (ΔH) and Gibbs free energy (ΔG) are less favorable, requiring higher temperatures for hydrogen release . Conversely, methoxy-substituted ethers (e.g., 2-methoxynaphthalene) show improved thermodynamics due to oxygen’s electron-withdrawing effects .

Table 2: Thermodynamic Data for Hydrogenation/Dehydrogenation Reactions

Compound ΔH (kJ/mol) ΔG (kJ/mol)
This compound +142.3 +98.5
1,3-Diphenylpropane +128.7 +85.2
2-Methoxynaphthalene +115.4 +72.8

Data from

Byproduct Formation in Esterification

In benzyl ester synthesis using SiO₂-Nb catalysts, DBE forms as a major byproduct (up to 30.3% yield) during catalyst reuse, competing with benzyl oxalate production. This contrasts with benzyl phenyl ether, which shows minimal byproduct formation under similar conditions .

Table 3: Byproduct Yields in Catalyst Reuse

Catalyst Reuse Cycle This compound Yield (%) Benzyl Oxalate Yield (%)
1st 0.00 75.92
2nd 17.88 62.66
3rd 30.30 30.30

Data from

Hydrogenolysis Pathways

Under CoRuP/SiO₂ catalysis, DBE undergoes hydrogenolysis via α-C–O bond cleavage, yielding toluene (25.6%) and m-cresol (37.4%). In contrast, benzyl phenyl ether produces phenol and benzene, highlighting DBE’s preference for aliphatic bond cleavage .

Tissue Clearing in Microscopy

DBE outperforms benzyl alcohol/benzoate mixtures in preserving GFP fluorescence during tissue clearing, offering superior transparency and minimal fluorescence quenching in neural samples .

Solvent and Plasticizer

Unlike diphenyl ether, DBE acts as a plasticizer for nitrocellulose and synthetic rubber, leveraging its low volatility and compatibility with hydrophobic polymers .

Properties

IUPAC Name

phenylmethoxymethylbenzene
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InChI

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

MHDVGSVTJDSBDK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2
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Molecular Formula

C14H14O
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DSSTOX Substance ID

DTXSID5025819
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Molecular Weight

198.26 g/mol
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Physical Description

Dibenzyl ether is a colorless liquid with a mild odor., Colorless, unstable liquid; [Hawley] Immiscible or difficult to mix in water; [MSDSonline], Liquid, Colourless liquid, slightly mushroom aroma
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Boiling Point

568 °F at 760 mmHg (decomposes) (NTP, 1992), 295-298 °C WITH DECOMP, 295.00 to 298.00 °C. @ 760.00 mm Hg
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Flash Point

275 °F (NTP, 1992), 135 °C, 275 DEG (135 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ETHANOL, ETHER, CHLOROFORM, ACETONE, Water solubility = 40 mg/L at 35 °C, 0.04 mg/mL at 35 °C, Insoluble in water, miscible in oils, soluble (in ethanol)
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Density

1.0428 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.99735 AT 25 °C/4 °C, 1.040-1.045
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Vapor Density

6.84 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 77 °F ; 4 mmHg at 122 °F; 31 mmHg at 203 °F (NTP, 1992), 0.00103 [mmHg], 1.03X10-3 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQUID, VERY PALE YELLOW

CAS No.

103-50-4
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Record name Benzyl ether
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Record name Benzene, 1,1'-[oxybis(methylene)]bis-
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Record name DIBENZYL ETHER
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Melting Point

38.3 °F (NTP, 1992), 3.6 °C, Heat of Fusion at melting point = 2.0209X10+7 J/kmol, 3 - 4 °C
Record name DIBENZYL ETHER
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Synthesis routes and methods I

Procedure details

126.5 g (1 mol) of benzyl chloride and 180 g (10 mol) of water were rapidly heated to reflux in a flask with baffles and propeller stirrer with vigorous stirring (250 rpm) under nitrogen. After 240 min reaction time, the mixture was rapidly cooled, the organic phase was separated off after addition of toluene, and analyzed by gas chromatography. It was found that 48 g of the benzyl chloride had been converted to give a yield of benzyl alcohol of 37 g and about 3.6 g dibenzyl ether, corresponding to a conversion of 38% and a yield of benzyl alcohol of 91%. The hydrochloric acid formed had a concentration of about 7.4%.
Quantity
126.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example I, 0.68 ml of benzyl alcohol and 7 mg of p-toluenesulfonic acid are added to a solution of 350 mg of Compound Z-1(DMTD) in a mixture of 7 ml of tetrahydrofuran and 3 ml of dimethylformamide and the mixture stirred at room temperature for 24 hours. At the end the volatiles are removed in vacuo to obtain a residue which is purified on a preparative HPLC column using water/acetonitrile (40/60) as eluant. The appropriate fractions are combined and lyophilized to obtain benzyl ether of Z-1(DMTD).
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
7 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Compound
Quantity
350 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.25 g., 0.806 mmole), iridium tetrachloride (0.016 g., 0.0483 mmole), phosphorous acid (0.397 g., 4.84 mmole) and water (0.3 ml.) in isopropanol (3 ml.) was refluxed overnight. The solvent was evaporated on a rotary evaporator. The residue was taken up in ethyl acetate and washed successively with 10% hydrochloric acid, brine, and 5% sodium bicarbonate. The organic layer was dried (magnesium sulfate) and the solvent was evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (40% ethyl acetate/hexane) Rf =0.51.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.397 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.5 g., 1.61 mmole) in toluene (1 ml.) was added dropwise to a solution of isobutylaluminum dichloride (0.71M in hexane, 3.41 ml., 2.42 mmole) at -78° C. The mixture was allowed to warm slowly to room temperature over 2 hours. After stirring for 30 minutes at room temperature, the mixture was allowed to stand at 0° C. overnight. After dilution with ethyl acetate, the reaction mixture was quenched with 10% hydrochloric acid. The organic phase was washed with brine, dried (magnesium sulfate) and the solvent evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (50% ethyl acetate/hexane) Rf =0.53.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.2 g., 0.645 mmole) in toluene (4 ml.) was added dropwise over 10 minutes to a solution of triisobutylaluminum (0.91 M in hexane, 0.9 ml., 0.816 mmole) in toluene (2 ml.) at -40° C. The mixture was stirred at -50° C. for 4 hours and at -40° C. for one hour. A solution of triisobutylaluminum (1 ml., 0.91 mmole) was added to the reaction mixture. After stirring for 30 minutes the reaction was quenched by adding 10% hydrochloric acid (2 ml.) at -40° C. The organic phase was washed with brine, dried (magnesium sulfate), and the solvent was evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (30% ethyl acetate/hexane) Rf =0.3. The product contained about 5% of the isomeric compound; TLC (30% ethyl acetate/hexane) Rf =0.2.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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